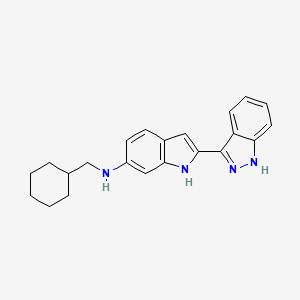
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine is a complex organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indazole ring, an indole ring, and a cyclohexylmethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Indazole and Indole Rings: The two rings are then coupled using a suitable linker, such as a cyclohexylmethyl group, through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can prevent the phosphorylation of target proteins, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-1H-indazol-3-amine
- N-(cyclohexylmethyl)-2-(1H-indol-3-yl)-1H-indole
- N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indole
Uniqueness
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine is unique due to the presence of both indazole and indole rings, which contribute to its diverse chemical reactivity and potential biological activities. The cyclohexylmethyl group also adds to its structural complexity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N4 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-(1H-indazol-3-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C22H24N4/c1-2-6-15(7-3-1)14-23-17-11-10-16-12-21(24-20(16)13-17)22-18-8-4-5-9-19(18)25-26-22/h4-5,8-13,15,23-24H,1-3,6-7,14H2,(H,25,26) |
InChI Key |
OXPPLDJLXXLJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC3=C(C=C2)C=C(N3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















